Liothyronine I-125
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Overview
Description
Liothyronine I-125 is a radioactive isotope of the thyroid hormone triiodothyronine (T3). It is used in scientific research applications to study the effects of T3 on various physiological processes. Liothyronine I-125 is synthesized using a complex method that involves the use of radioactive iodine and a precursor molecule.
Scientific Research Applications
Thyroid Function Testing
Liothyronine I-125 has been utilized in thyroid function tests. Braverman, Foster, and Mead (1967) developed a simplified test using liothyronine I-125, evaluating its effectiveness in 238 subjects. This test involved using hemoglobin-coated charcoal as the adsorptive material for liothyronine uptake tests (Braverman, Foster, & Mead, 1967).
Radiotherapy in Thyroid Cancers
Liothyronine I-131, a closely related compound, has been used in radiotherapy for thyroid cancers. It plays a role in important metabolic functions and is essential for cell development and differentiation. This application underscores the therapeutic potential of liothyronine isotopes in cancer treatment (Definitions, 2020).
Pharmacodynamic Equivalence Studies
Research comparing the pharmacodynamics of liothyronine (L-T3) and levothyroxine (L-T4) indicates that substitution of L-T3 for L-T4 is common during thyroid hormone withdrawal in thyroid cancer patients. Celi et al. (2009) explored this in a randomized, double-blind, cross-over study, highlighting the clinical applications of liothyronine in therapeutic interventions (Celi et al., 2009).
Exploring Metabolism and Pharmacokinetics
Liothyronine's role in metabolism and its unique pharmacokinetics have been studied. For instance, Conceição et al. (2018) investigated the use of a metal-coordinated form of liothyronine, known as poly-zinc-liothyronine (PZL), which provides stable circulating triiodothyronine levels in hypothyroid rats (Conceição et al., 2018).
Therapeutic Substitution and Thyroid Hormone Therapy
Van Tassell et al. (2019) contributed to the understanding of liothyronine's pharmacokinetics in patients undergoing thyroid hormone therapy withdrawal. Their study is significant for designing combination treatment schemes to maintain stable serum T3 levels (Van Tassell et al., 2019).
Clinical Trials in Multiple Sclerosis
A Phase I clinical trial by Wooliscroft et al. (2020) explored the use of liothyronine for remyelination in multiple sclerosis. This study investigated the safety, tolerability, and optimal dosing of L-T3 in MS patients, highlighting another potential clinical application of liothyronine (Wooliscroft et al., 2020).
properties
CAS RN |
15785-49-6 |
---|---|
Product Name |
Liothyronine I-125 |
Molecular Formula |
C15H12I3NO4 |
Molecular Weight |
644.97 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2 |
InChI Key |
AUYYCJSJGJYCDS-QBYPCAMJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Other CAS RN |
24359-14-6 15785-49-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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